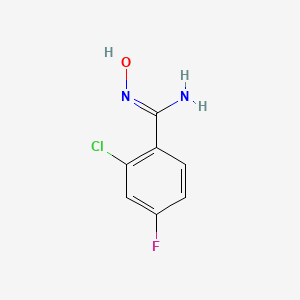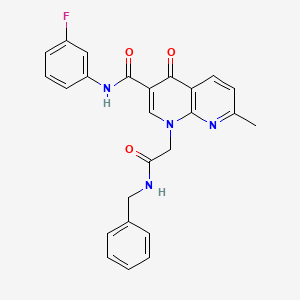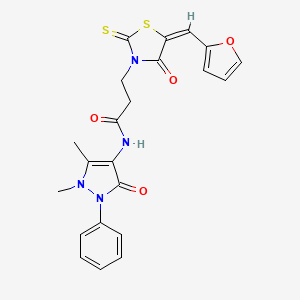![molecular formula C10H13N5O3S B2940299 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide CAS No. 2310159-78-3](/img/structure/B2940299.png)
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as phenylpyridazines . It’s a part of a larger group of compounds known as triazolopyridazines, which are known for their versatile biological activities .
Synthesis Analysis
The synthesis of triazolopyridazines involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The synthesis process involves complex chemical reactions and requires a deep understanding of organic chemistry .Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors . The molecular formula of this compound is C16H14N8O2 .Chemical Reactions Analysis
Triazolopyridazines exhibit a range of chemical reactions. For instance, they can exhibit excellent insensitivity toward external stimuli and a very good calculated detonation performance . They can also exhibit potent antiproliferative activities against certain cells .Physical And Chemical Properties Analysis
The physical and chemical properties of triazolopyridazines can vary. Some compounds in this class have been found to have a remarkable measured density of 1.91 g/cm3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity Studies
Research on antioxidant activity is crucial in understanding how compounds can protect against oxidative stress, which is linked to various diseases. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are standard in determining a compound's antioxidant potential. These methodologies could be applicable in evaluating the antioxidant capacity of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide, providing insights into its possible therapeutic applications in oxidative stress-related conditions (Munteanu & Apetrei, 2021).
Pharmacological Impurities and Synthesis
The synthesis and identification of pharmaceutical impurities are vital for drug safety and efficacy. Studies focusing on the synthesis pathways and the identification of impurities can help in understanding the stability and purity of pharmaceutical compounds. This area of research could be relevant for ensuring the quality and safety of drugs containing this compound (Saini et al., 2019).
Environmental and Food Analysis
The use of compounds in environmental and food analysis, particularly as part of immunoassays and biosensors, underscores the importance of chemical compounds in detecting and quantifying pollutants or pathogens. Research in this area could explore the use of this compound in developing new analytical tools or enhancing existing methods for environmental and food safety (Fránek & Hruška, 2018).
Novel Synthetic Pathways and Drug Impurities
Investigations into novel synthetic pathways and the characterization of drug impurities are crucial for the development of safer and more effective pharmaceutical agents. Research in this domain contributes to the broader understanding of chemical synthesis, potential side reactions, and the creation of standards for pharmaceutical impurities. Such studies could be applied to this compound to optimize its synthesis and identify potential impurities that could arise during its production (Saini et al., 2019).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)cyclopropanesulfonamide is the Cell division protein ZipA . This protein is found in Escherichia coli (strain K12) and Shigella flexneri . The ZipA protein plays a crucial role in bacterial cell division.
Mode of Action
It is believed that the compound interacts with its target, the zipa protein, leading to changes in the bacterial cell division process .
Biochemical Pathways
Given its target, it can be inferred that the compound affects thebacterial cell division pathway .
Result of Action
Given its target, it can be inferred that the compound may interfere with thebacterial cell division process , potentially inhibiting the growth and proliferation of bacteria .
Eigenschaften
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3S/c1-18-10-5-4-8-12-13-9(15(8)14-10)6-11-19(16,17)7-2-3-7/h4-5,7,11H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMIHVGKNSBBHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNS(=O)(=O)C3CC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

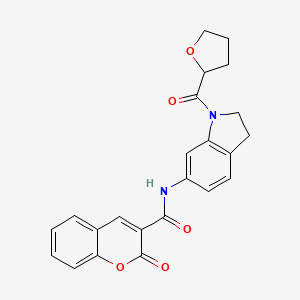
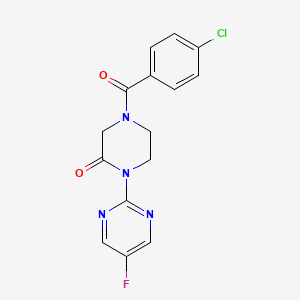
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2940219.png)

![2-(2,4-Difluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2940222.png)
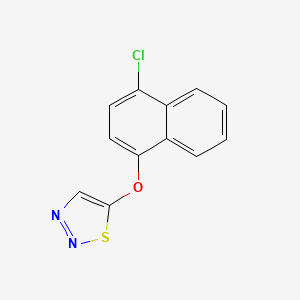
![4-[(2-Methylphenyl)methoxy]benzonitrile](/img/structure/B2940230.png)

![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(3-chlorophenyl)carbamate](/img/structure/B2940233.png)
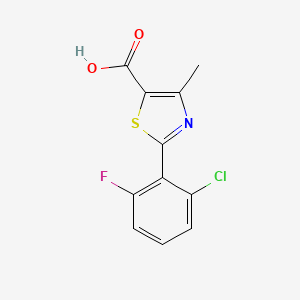
![2-(2-Fluorophenoxy)ethyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2940235.png)
